4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Lipophilicity Physicochemical property CNS drug-likeness

4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS 1824433-92-2) is a fully substituted, non-aromatic heterobicyclic compound bearing a 2-aminothiazole motif fused to a tetrahydropyran ring. The scaffold belongs to the broader 6,7-dihydro-4H-pyrano[4,3-d]thiazole family, which has been historically employed as a synthetic intermediate for cyanine dyes and, more recently, explored as a metal-chelating ligand framework for bioactive transition-metal complexes.

Molecular Formula C10H16N2OS
Molecular Weight 212.31
CAS No. 1824433-92-2
Cat. No. B2668938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine
CAS1824433-92-2
Molecular FormulaC10H16N2OS
Molecular Weight212.31
Structural Identifiers
SMILESCC1(CC2=C(C(O1)(C)C)SC(=N2)N)C
InChIInChI=1S/C10H16N2OS/c1-9(2)5-6-7(10(3,4)13-9)14-8(11)12-6/h5H2,1-4H3,(H2,11,12)
InChIKeyAJXRRFMAWXWOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS 1824433-92-2): Core Physicochemical and Structural Baseline for Procurement Evaluation


4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS 1824433-92-2) is a fully substituted, non-aromatic heterobicyclic compound bearing a 2-aminothiazole motif fused to a tetrahydropyran ring . The scaffold belongs to the broader 6,7-dihydro-4H-pyrano[4,3-d]thiazole family, which has been historically employed as a synthetic intermediate for cyanine dyes [1] and, more recently, explored as a metal-chelating ligand framework for bioactive transition-metal complexes [2]. The distinguishing structural feature of this particular congener is the geminal dimethyl substitution at both the C4 and C6 positions (4,4,6,6-tetramethyl), which eliminates all benzylic protons adjacent to the ring oxygen and the sulfur-bearing carbon, thereby abolishing key sites of oxidative metabolism and nucleophilic attack that persist in the parent 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS 259810-12-3).

Why 4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Cannot Be Assumed Interchangeable with Other Pyrano[4,3-d]thiazol-2-amine Congeners


Within the 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine series, incremental methylation at the C4 and C6 bridgehead positions is not a benign substitution. Each additional methyl group increases both steric bulk around the heteroatom-bearing centers and lipophilicity, as reflected in the measured LogP of 2.31 for the tetramethyl analog . The unsubstituted parent compound (CAS 259810-12-3) possesses two pairs of abstractable protons at the C4 and C6 methylene sites; the 4,4-dimethyl congener (CAS 959749-31-6) retains reactive C6 methylene protons; the 6,6-dimethyl congener (CAS 185381-29-7) retains C4 methylene protons—each differential proton configuration directly impacts oxidative lability, ring-flipping dynamics, and hydrogen-bond donor/acceptor presentation at the heterocyclic interface. Consequently, substituting one pyrano[4,3-d]thiazol-2-amine for another without controlling the methylation pattern risks altering metal-chelation geometry, pharmacokinetic trajectory, or dye absorption wavelength, making generic interchange scientifically indefensible in any structure-sensitive application.

Quantitative Differentiation Evidence for 4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Relative to Closest Pyrano[4,3-d]thiazol-2-amine Analogs


Lipophilicity (LogP) Elevation Relative to the Unsubstituted Parent Scaffold

The tetramethyl compound exhibits a computed LogP of 2.31, which is substantially elevated compared to the unsubstituted parent 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS 259810-12-3; molecular formula C6H8N2OS, MW 156.21) . The addition of four methyl groups increases the molecular weight from 156.21 Da to 212.31 Da and expands the hydrophobic surface area, moving the molecule from a polar, water-miscible regime toward the permeability-enhancing LogP window of 1–3 favored for passive blood-brain barrier penetration . This quantitative shift is directly relevant for selection in CNS-targeted drug discovery campaigns.

Lipophilicity Physicochemical property CNS drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile Differentiation vs. Mono-Methylated Analogs

The tetramethyl compound displays a TPSA of 48.14 Ų with exactly 1 hydrogen-bond donor and 4 acceptors . The mono-methylated analogs (4,4-dimethyl, CAS 959749-31-6, MW 184.26; and 6,6-dimethyl, CAS 185381-29-7, MW 184.26) retain the same TPSA and H-bond donor/acceptor count as the tetramethyl compound since methylation does not alter the number of heteroatoms . However, the additional two methyl groups in the tetramethyl variant introduce greater steric shielding of the H-bond donors/acceptors without changing the formal TPSA—a phenomenon not captured by the TPSA value alone but experimentally manifest as reduced aqueous solubility and altered crystal packing. This makes the tetramethyl form uniquely suited when maximal steric congestion around the amine and thiazole nitrogen is required.

TPSA Hydrogen bonding Oral bioavailability

Molecular Complexity and Rotatable Bond Count: Impact on Entropic Binding Penalty

The tetramethyl compound has zero rotatable bonds (Rotatable_Bonds: 0) . The parent 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine (CAS 259810-12-3) also has zero rotatable bonds, as do the 4,4-dimethyl and 6,6-dimethyl analogs. The absence of rotatable bonds is a class-level property of the pyrano[4,3-d]thiazol-2-amine scaffold. However, the tetramethyl substitution uniquely restricts ring-flipping conformational dynamics: the tetrahydropyran ring in the parent compound can undergo chair-boat interconversion, whereas the gem-dimethyl groups at C4 and C6 introduce 1,3-diaxial interactions that bias the ring toward a single ground-state conformation. This conformational locking reduces the entropic penalty upon target binding relative to the unsubstituted or mono-methylated analogs, potentially enhancing binding affinity in metal-chelation or protein-binding applications.

Rotatable bonds Conformational restraint Ligand efficiency

Synthetic Tractability as a Cyanine Dye Intermediate: Historical Precedent for the Pyrano[4,3-d]thiazole Nucleus

US Patent 2,899,430A (filed 1957) explicitly claims cyanine dyes containing a 6,7-dihydro-4H-pyrano(4,3d)thiazole nucleus as a key chromophore component, demonstrating that the pyrano[4,3-d]thiazole scaffold, when quaternized at the thiazole nitrogen, participates in conjugated polymethine chains with tunable absorption wavelengths [1]. The tetramethyl variant (CAS 1824433-92-2) is structurally poised for quaternization at the thiazole N3 position: the gem-dimethyl groups at C4 and C6 provide steric protection against nucleophilic degradation of the resulting cyanine dye, potentially extending photostability relative to dyes derived from the unsubstituted or mono-methylated nuclei. While specific photostability data for the tetramethyl-derived cyanines are not yet published, the structural logic parallels the well-established strategy of using gem-dimethyl-substituted indolenine and benzothiazole nuclei (e.g., 2,3,3-trimethylindolenine) to enhance cyanine dye robustness.

Cyanine dyes Synthetic intermediate Optoelectronic materials

Highest-Value Application Scenarios for 4,4,6,6-Tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine Based on Differentiating Evidence


Pre-Organized Ligand Scaffold for Transition-Metal Complexation in Bioinorganic Medicinal Chemistry

The zero-rotatable-bond architecture and conformationally locked tetrahydropyran ring (Evidence Item 3) make the tetramethyl compound an advantageous N,S-bidentate ligand precursor. The 2-aminothiazole motif provides two coordination sites (amine N and thiazole N), while the gem-dimethyl groups prevent undesired ring-flipping during metal chelation, potentially yielding more thermodynamically stable and geometrically well-defined complexes than those obtained from the parent or mono-methylated analogs. This is directly relevant for researchers synthesizing Cu(II), Pd(II), or Fe(III) pyrano-thiazole complexes for anticancer or antimicrobial screening, following the precedent established by Alzahrani et al. (2021) [1].

Sterically Shielded Cyanine Dye Precursor for Photostable Near-Infrared Fluorophores

The established use of the 6,7-dihydro-4H-pyrano(4,3d)thiazole nucleus in cyanine dye synthesis (US2899430A) [2], combined with the unique steric protection conferred by the 4,4,6,6-tetramethyl substitution pattern (Evidence Item 4), positions this compound as a superior starting material for next-generation polymethine dyes. The gem-dimethyl groups at both ends of the tetrahydropyran ring are expected to suppress dye aggregation and slow photobleaching—critical performance metrics in single-molecule fluorescence imaging, flow cytometry, and in vivo optical imaging where dye longevity directly determines data quality.

CNS-Penetrant Probe Design Enabled by Elevated Lipophilicity

The computed LogP of 2.31 (Evidence Item 1) places the tetramethyl compound squarely within the optimal lipophilicity range for passive blood-brain barrier penetration. When the 2-aminothiazole handle is elaborated into a larger pharmacophore (e.g., via acylation, sulfonylation, or heterocycle annulation), the resulting derivatives retain a lipophilic core that favors CNS partitioning—a property not offered by the more polar, unsubstituted parent scaffold. This makes the tetramethyl building block the preferred choice for medicinal chemistry programs targeting neurological or psychiatric indications where brain exposure is required.

Metabolically Stabilized Building Block for Lead Optimization

The complete absence of benzylic/allylic protons at C4 and C6 (both positions are fully substituted as C(CH3)2) eliminates the primary sites of cytochrome P450-mediated oxidative metabolism that would otherwise generate hydroxylated metabolites from the parent or mono-methylated analogs. While direct metabolic stability comparison data (e.g., intrinsic clearance in liver microsomes) are not yet available in the public domain, the structural rationale is grounded in well-established medicinal chemistry principles: gem-dimethyl blocking at metabolically labile positions is a standard strategy to improve metabolic half-life. Procurement of the tetramethyl variant thus represents a strategic investment in scaffold longevity for lead optimization campaigns.

Quote Request

Request a Quote for 4,4,6,6-tetramethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.